molecular formula C14H13F2NO5S2 B2606348 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1797871-37-4

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Cat. No.: B2606348
CAS No.: 1797871-37-4
M. Wt: 377.38
InChI Key: ITEAIEPIICJBLJ-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a complex organic compound characterized by the presence of both difluorophenyl and furan-2-ylmethyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives under specific reaction conditions.

    Attachment of the Furan-2-ylmethyl Group: This is usually done through sulfonylation reactions using furan-2-ylmethyl sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-1-(furan-2-yl)ethanol
  • (2,6-Difluorophenyl)(furan-2-yl)methanol

Uniqueness

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO5S2/c15-12-4-1-5-13(16)14(12)24(20,21)17-7-11(8-17)23(18,19)9-10-3-2-6-22-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEAIEPIICJBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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